molecular formula C24H27NO6 B11462700 4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11462700
M. Wt: 425.5 g/mol
InChI Key: BEBCOMKIMAIUPW-XDOYNYLZSA-N
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Description

4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, ethoxy, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzoyl chloride with 3-ethoxypropylamine to form an intermediate, which is then cyclized with 4-hydroxybenzaldehyde under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.

    Substitution: The ethoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-(4-ethoxybenzoyl)-1-(3-ethoxypropyl)-3-oxo-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one.

    Reduction: Formation of 4-(4-ethoxybenzyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The hydroxyl and benzoyl groups can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways by inhibiting key enzymes or signaling proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxybenzoyl)-1-(3-methoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-Hydroxybenzoyl)-1-(3-hydroxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. The combination of these functional groups in a single molecule provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(3-ethoxypropyl)-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27NO6/c1-3-30-15-5-14-25-21(16-6-10-18(26)11-7-16)20(23(28)24(25)29)22(27)17-8-12-19(13-9-17)31-4-2/h6-13,21,26-27H,3-5,14-15H2,1-2H3/b22-20-

InChI Key

BEBCOMKIMAIUPW-XDOYNYLZSA-N

Isomeric SMILES

CCOCCCN1C(/C(=C(\C2=CC=C(C=C2)OCC)/O)/C(=O)C1=O)C3=CC=C(C=C3)O

Canonical SMILES

CCOCCCN1C(C(=C(C2=CC=C(C=C2)OCC)O)C(=O)C1=O)C3=CC=C(C=C3)O

Origin of Product

United States

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